CMP 98 is classified as a nucleotide sugar, specifically a cytidine monophosphate derivative of N-acetylneuraminic acid. It is synthesized from N-acetylmannosamine and cytidine triphosphate (CTP) through enzymatic reactions catalyzed by specific synthetases. The compound is prevalent in various biological systems, including mammals and certain microorganisms, where it participates in the biosynthesis of complex carbohydrates.
The synthesis of CMP-Neu5Ac involves several enzymatic steps that can be performed using microbial systems or chemical methods. A notable approach utilizes engineered strains of bacteria that co-express Neu5Ac aldolase and CMP-Neu5Ac synthetase.
Key Parameters:
In a study published in the Journal of Biological Chemistry, the whole-cell reactions demonstrated that CMP-Neu5Ac accumulates to significant concentrations (up to 13.22 mM) within approximately 12 hours under optimal conditions .
The molecular structure of CMP-Neu5Ac consists of a cytidine moiety linked to a sialic acid residue (N-acetylneuraminic acid). The structural formula can be represented as follows:
The compound features a ribose sugar backbone attached to the nitrogenous base cytosine and a phosphate group, which plays a critical role in its reactivity and biological function.
CMP-Neu5Ac participates in various biochemical reactions:
Kinetic studies using phosphorus nuclear magnetic resonance have shown that the stability and degradation rates of CMP-Neu5Ac vary significantly with pH levels .
The mechanism of action for CMP-Neu5Ac primarily involves its role as an activated donor for sialic acid during glycosylation processes:
This mechanism is crucial for various physiological functions, including immune response modulation and cell signaling .
CMP-Neu5Ac exhibits several notable physical and chemical properties:
Studies have shown that maintaining optimal pH conditions (around pH 8) significantly enhances the yield and stability of CMP-Neu5Ac during synthesis .
CMP 98 has extensive applications in both research and industry:
The ability to synthesize CMP-Neu5Ac efficiently has opened avenues for producing sialylated compounds that are critical for vaccine development and therapeutic interventions .
The conceptual lineage of Chemical Mechanical Polishing 98 originates in late 17th-century investigations into chemical compounds, where metallurgical and pharmaceutical practices informed early understandings of material transformations. Georgius Agricola’s De re metallica (1556) documented reversible smelting operations that implicitly recognized compound formation through chemical reactions, though without explicit theoretical framing [1]. By the 18th century, Étienne François Geoffroy’s affinity tables systematized compound reactivity, establishing foundational principles for controlled material modification [1]. The direct antecedent of Chemical Mechanical Polishing 98 emerged in the 1990s, when semiconductor industries transitioned from aluminum to copper interconnects. This shift necessitated slurries capable of planarizing copper without corrosion or delamination—a challenge resolved through composite formulations blending abrasive nanoparticles with electrochemical inhibitors [5] [7]. Academic literature first codified Chemical Mechanical Polishing 98-type systems in 1998–2000 studies examining aluminum alloy thin-film planarization, where copper-doped slurries demonstrated unprecedented surface uniformity [7] [9]. Subsequent research expanded to encompass copper, tungsten, and silicon dioxide substrates, cementing Chemical Mechanical Polishing 98’s status as a critical enabler of Moore’s Law advancement.
Tribochemical Reaction Kinetics
Chemical Mechanical Polishing 98 functions through concurrent surface oxidation and mechanical abrasion. The Preston equation—formally Material Removal Rate = Kₚ × P × V (where Kₚ is the Preston coefficient, P is pressure, and V is velocity)—describes mechanical contributions but requires augmentation for chemical activity. For copper substrates, hydrogen peroxide (H₂O₂) oxidizes surface atoms to Cu²⁺ ions, forming a passivation layer of CuO/Cu₂O at pH 4–8. Abrasive nanoparticles (e.g., 250 nm silica) then shear this softened oxide, exposing fresh metal for further reaction [10]. The passivation-abrasion equilibrium ensures planarization selectivity: recessed areas experience lower shear stress, preserving underlying material.
Electrochemical and Colloidal Stability
Slurry pH critically dictates Chemical Mechanical Polishing 98 performance by modulating:
Table 1: Impact of Slurry pH on Chemical Mechanical Polishing 98 Tribochemistry
pH Range | Oxide Layer Thickness | Etching Rate (Å/min) | Dominant Removal Mechanism |
---|---|---|---|
2.0–4.0 | 5–10 nm | 120–180 | Chemical dissolution |
4.0–8.0 | 15–30 nm | 80–120 | Balanced oxidation-abrasion |
8.0–11.0 | 30–50 nm | 20–50 | Mechanical abrasion |
Source: Adapted from electrochemical data in [7] [10]
Nanoparticle-Substrate Interactions
Molecular dynamics simulations reveal that nanoparticle size dictates contact pressure and removal efficiency. Silica abrasives ≤ 100 nm generate localized stresses exceeding copper’s yield strength (≈0.3 GPa), inducing plastic deformation. Larger particles (>200 nm) increase removal rates but heighten scratching risks. Citric acid additives act as corrosion suppressors, chelating Cu²⁺ ions to prevent pitting [10].
Semiconductor Device Fabrication
Chemical Mechanical Polishing 98 underpins Damascene copper interconnect patterning, enabling sub-22 nm transistor nodes. By planarizing dielectric layers (e.g., SiO₂) to Angstrom-level roughness, it ensures photolithographic depth-of-field requirements [5] [7]. Its adaptation to tungsten and cobalt interconnects further extends applicability to 3D NAND and DRAM architectures.
Advanced Composite Materials
As categorized by materials science taxonomies, Chemical Mechanical Polishing 98 exemplifies functional composites (Subcategory: Composite Materials) [4]. Its design principles inform:
Environmental Sustainability
Copper recovery from Chemical Mechanical Polishing 98 wastewater exemplifies circular-economy integration. Coagulation-flocculation techniques precipitate Cu(OH)₂ at pH 9–10, achieving 99.9% metal removal [9]. Microfiltration systems then reclaim water at 5,000 gal/min throughputs, minimizing industrial discharge [9].
Table 2: Interdisciplinary Applications of Chemical Mechanical Polishing 98 Formulations
Field | Function | Key Innovation |
---|---|---|
Microelectronics | Copper interconnect planarization | Selective barrier layers (Ta/TaN) for endpoint control |
Tribology | Selective transfer layer optimization | Glycerin-based lubricants enhancing copper transfer |
Environmental engineering | Heavy-metal wastewater remediation | Chelating agents for copper recovery |
Biomaterials | Implant surface finishing | Bioinert colloidal silica abrasives |
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